![molecular formula C13H17NO4S B2562336 (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate CAS No. 868272-75-7](/img/structure/B2562336.png)
(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate
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Description
Scientific Research Applications
Synthetic Chemistry Applications
Several studies focus on the synthesis of related compounds, highlighting the importance of (E)-Methyl 5-(4-methylphenylsulfonylamido)pent-2-enoate analogs in synthetic chemistry. For instance, the synthesis of alkyl (E)-5-(methylsulfinyl) pent-4-enoates from Raphanus sativus seeds demonstrates the exploration of natural sources for novel compounds with potential applications in pharmaceuticals and agrochemicals (Yu et al., 2020). Additionally, the development of novel methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate as a potential antimicrobial agent underscores the relevance of such compounds in medicinal chemistry (Murugavel et al., 2016).
Materials Science and NLO Properties
The study of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate's spectral, electronic properties, and molecular docking analyses points to the application of related compounds in materials science, particularly in the development of non-linear optical (NLO) materials. Such materials are crucial for various technological applications, including optical communication and information processing (Sert et al., 2020).
Biological Activity Studies
The exploration of related compounds for biological activities is a significant area of research. For example, the investigation of sulfonamide derivative compounds for their spectra, electronic properties, biological activities, and molecular docking indicates the potential for developing new therapeutic agents. These studies often aim to understand the interaction between these compounds and biological targets, which could lead to the discovery of new drugs (Vetrivelan, 2018).
properties
IUPAC Name |
methyl (E)-5-[(4-methylphenyl)sulfonylamino]pent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-11-6-8-12(9-7-11)19(16,17)14-10-4-3-5-13(15)18-2/h3,5-9,14H,4,10H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCQQOOUTVEYPF-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate |
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